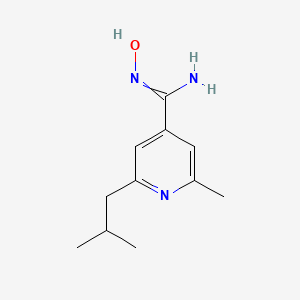
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine is a chemical compound that has garnered attention due to its potential applications in various fields. It is a derivative of isonicotinamide, which is known for its therapeutic properties. The compound’s structure includes a hydroxy group, an isobutyl group, and a methyl group attached to an isonicotinamidine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine typically involves the reaction of isonicotinamide with appropriate reagents to introduce the hydroxy, isobutyl, and methyl groups. One common method involves the use of boronic esters in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The process would include the preparation of boronic esters, their coupling with isonicotinamide, and subsequent purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The isobutyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isobutyl and methyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-2-methyl-isonicotinamidine: A similar compound with a methyl group instead of an isobutyl group.
N-hydroxy-2-ethyl-isonicotinamidine: Contains an ethyl group instead of an isobutyl group.
Uniqueness
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine is unique due to the presence of both isobutyl and methyl groups, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to its analogs.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N'-hydroxy-2-methyl-6-(2-methylpropyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C11H17N3O/c1-7(2)4-10-6-9(11(12)14-15)5-8(3)13-10/h5-7,15H,4H2,1-3H3,(H2,12,14) |
InChI Key |
NBVJWXPPPWTZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CC(C)C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
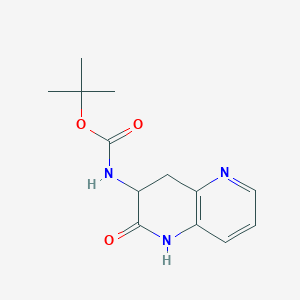
![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)

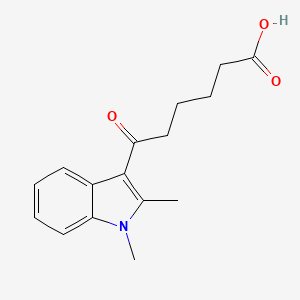
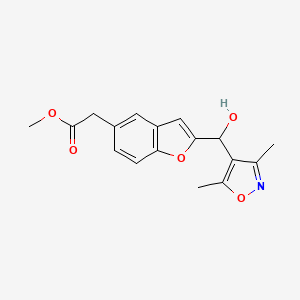
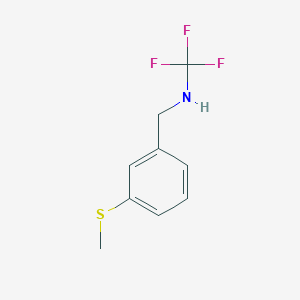



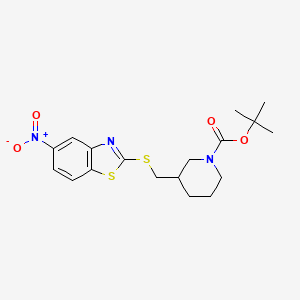
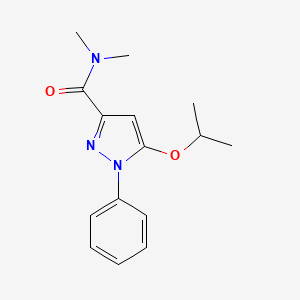
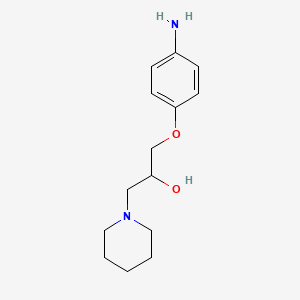
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
